molecular formula C17H18IN3 B8326595 6-Butyl-5-(4-iodobenzyl)-2-methylpyrimidine-4-carbonitrile

6-Butyl-5-(4-iodobenzyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B8326595
M. Wt: 391.25 g/mol
InChI Key: DFCICHJJFVOCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butyl-5-(4-iodobenzyl)-2-methylpyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C17H18IN3 and its molecular weight is 391.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18IN3

Molecular Weight

391.25 g/mol

IUPAC Name

6-butyl-5-[(4-iodophenyl)methyl]-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C17H18IN3/c1-3-4-5-16-15(17(11-19)21-12(2)20-16)10-13-6-8-14(18)9-7-13/h6-9H,3-5,10H2,1-2H3

InChI Key

DFCICHJJFVOCDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=NC(=N1)C)C#N)CC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 800 mg (8.94 mmol) CuCN and 10 mL pyridine was heated to 110° C. until all of the CuCN went into solution (7 minutes). To this mixture was added a solution of 440 mg (0.894 mmol) 6-butyl-4-iodo-2-methyl-5-[(4-iodophenyl)methyl]pyrimidine in 3 mL pyridine. After 5 minutes, the reaction mixture was cooled to room temperature, diluted with CH2Cl2, filtered through powdered cellulose flock, stripped of solvent in vacuo, and was medium pressure chromatographed on silica gel using 13% EtOAc/hexane to give 306 mg of the title compound, 87% yield. Rf 0.29 in 15% EtOAc/hexane, visualized by UV and ammonium molybdate/ceric sulfate stain;
Name
CuCN
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-butyl-4-iodo-2-methyl-5-[(4-iodophenyl)methyl]pyrimidine
Quantity
440 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

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